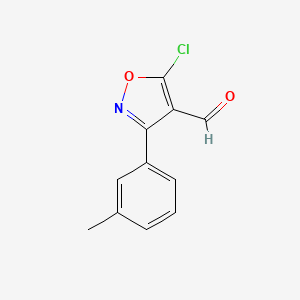

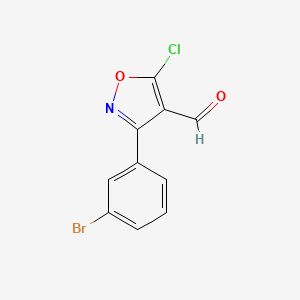

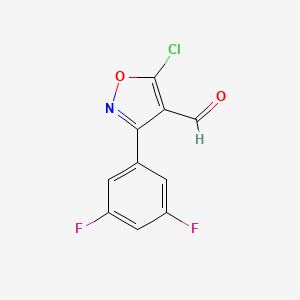

5-Chloro-3-(3-methylphenyl)-1,2-oxazole-4-carbaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“5-Chloro-3-(3-methylphenyl)-1,2-oxazole-4-carbaldehyde” is a chemical compound. Unfortunately, there is limited information available about this specific compound .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of “5-Chloro-3-Methyl-1-Phenyl-1H-Pyrazole-4-Carbaldehyde” was achieved through a series of syntheses to produce new pyrazole derivatives . Another study reported the synthesis of novel heterocycles on newly synthesized substituted α,β-unsaturated carbonyl compounds .Molecular Structure Analysis

The molecular structure of similar compounds has been determined using X-ray diffraction methods . For example, the crystal structure of “5-Chloro-3-Methyl-1-Phenyl-1H-Pyrazole-4-Carbaldehyde” was found to belong to the monoclinic space group P 2 1 / c .Aplicaciones Científicas De Investigación

Corrosion Inhibition for Mild Steel

The compound has been studied for its effectiveness as a corrosion inhibitor for mild steel in acidic environments. It is synthesized from 3-methyl-1-phenyl-5-pyrazolone and exhibits corrosion protection properties in hydrochloric acid. The efficiency of the compound as an inhibitor decreases with an increase in temperature and acid concentration but increases with the concentration of the inhibitor itself. It behaves like a mixed-type inhibitor and adheres to the metal surface following the Langmuir adsorption isotherm pattern .

Antitubercular Activity

Chlorine derivatives of the compound have shown significant antitubercular activity. Specifically, a derivative, 5-chloro-3-phenyl-N’-((2-phenyl-1H-indol-3-yl)methylene)-1H-indole-2-carbohydrazide , demonstrated a potent growth inhibitory effect against Mycobacterium tuberculosis with a minimum inhibitory concentration (MIC) of 0.2 μg/mL .

Biological Potential in Pharmaceutical Sciences

Indole derivatives, which share a similar structural motif with our compound of interest, have a wide range of biological activities. They are known for their antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antidiabetic, and antimalarial properties. This suggests that 5-Chloro-3-(3-methylphenyl)-1,2-oxazole-4-carbaldehyde could potentially be modified to enhance these activities or be used as a pharmacophore in drug design .

Mecanismo De Acción

Target of Action

It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors , which could suggest a similar behavior for this compound.

Mode of Action

It can be inferred from related compounds that it may interact with its targets, leading to changes at the molecular level

Biochemical Pathways

Indole derivatives, which are structurally similar, are known to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that 5-Chloro-3-(3-methylphenyl)-1,2-oxazole-4-carbaldehyde could potentially influence similar pathways.

Result of Action

Related compounds have shown a range of biological activities, suggesting that this compound may have similar effects .

Action Environment

It is known that environmental factors can significantly impact the effectiveness of similar compounds .

Propiedades

IUPAC Name |

5-chloro-3-(3-methylphenyl)-1,2-oxazole-4-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClNO2/c1-7-3-2-4-8(5-7)10-9(6-14)11(12)15-13-10/h2-6H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGNOCNYLPYRKEV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NOC(=C2C=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-3-(3-methylphenyl)-1,2-oxazole-4-carbaldehyde | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

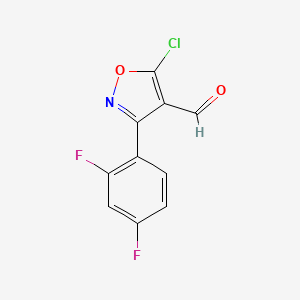

![5-Chloro-3-[4-(trifluoromethyl)phenyl]-1,2-oxazole-4-carbaldehyde](/img/structure/B6346190.png)

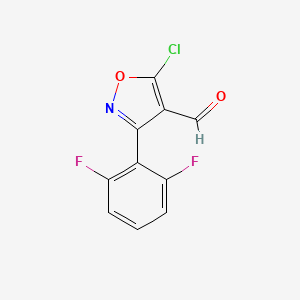

![3-[3,5-Bis(trifluoromethyl)phenyl]-5-chloro-1,2-oxazole-4-carbaldehyde](/img/structure/B6346223.png)

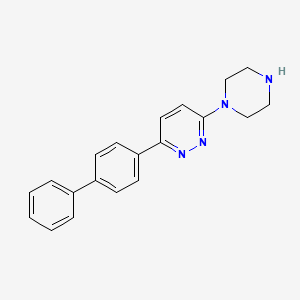

![(2E)-3-[4-(Benzyloxy)phenyl]-1-(4-ethylphenyl)prop-2-en-1-one](/img/structure/B6346271.png)